Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a central sulfur-containing aromatic ring substituted with an amino group at the 2-position and a carboxylate ester at the 3-position. Thiophene derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions .
The synthesis of this compound typically involves esterification of the corresponding carboxylic acid precursor (e.g., 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylic acid) with methanol under catalytic conditions. Industrial production methods optimize reaction parameters (e.g., temperature, solvent) to maximize yield and purity . Its molecular structure, particularly the isobutylphenyl substituent, contributes to distinct physicochemical properties, making it valuable in drug discovery and materials science.
Properties
IUPAC Name |
methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRZGFHZVRWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373376 | |
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-40-8 | |
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most commonly reported synthetic route involves the condensation reaction between 2-aminothiophene-3-carboxylate and 4-isobutylbenzaldehyde. This reaction typically proceeds under catalysis and controlled conditions to facilitate the formation of the thiophene ring with the desired substituents.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminothiophene-3-carboxylate + 4-Isobutylbenzaldehyde | Catalyst (base or acid), solvent (e.g., ethanol), temperature control (room temperature to reflux) | Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate |
-
The reaction is often catalyzed by bases such as potassium hydroxide or organic bases to promote condensation.
Solvents like ethanol or other polar protic solvents are preferred to dissolve reactants and facilitate the reaction.
Temperature is maintained typically between ambient and reflux to optimize reaction rate without decomposing sensitive groups.
Reaction time varies from 30 minutes to several hours depending on scale and catalyst efficiency.
Industrial Production Methods
For large-scale production, the process is optimized to maximize yield and purity while minimizing by-products and waste.
-
Use of continuous flow reactors or batch reactors with precise temperature and pressure control.
Catalysts are selected for high turnover number and selectivity.
Purification steps include recrystallization or chromatographic techniques to isolate the product with high purity.
Solvent recovery and recycling are integrated to reduce environmental impact.
| Stage | Description |
|---|---|
| Raw Material Preparation | Synthesis or procurement of 2-aminothiophene-3-carboxylate and 4-isobutylbenzaldehyde |
| Condensation Reaction | Controlled reaction under catalysis and temperature |
| Workup | Quenching, extraction, and initial purification |
| Purification | Recrystallization or chromatography |
| Drying and Packaging | Final product drying and packaging under inert atmosphere |
Reaction Mechanism Insights
The condensation reaction involves nucleophilic attack by the amino group on the aldehyde carbonyl carbon, followed by cyclization to form the thiophene ring system with the 4-(4-isobutylphenyl) substituent. Quantum chemical studies on similar thiophene derivatives suggest that the reaction pathway includes:
- Formation of a Schiff base intermediate.
- Intramolecular cyclization facilitated by the catalyst.
- Stabilization of the final product by resonance and intramolecular hydrogen bonding.
Comparative Synthesis Data
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Catalyst | KOH or organic base | Optimized catalytic system |
| Solvent | Ethanol, methanol | Ethanol or greener solvents |
| Temperature | 25–80 °C | Precise temperature control (e.g., 60–70 °C) |
| Reaction Time | 0.5–4 hours | 1–3 hours |
| Yield | 60–85% | >90% |
| Purity | 95–98% | >99% |
Purification Techniques
- Recrystallization: Commonly from ethanol–acetone mixtures, providing high purity crystals.
- Chromatography: Used when higher purity or removal of closely related impurities is required.
- Drying: Vacuum drying to remove residual solvents without decomposition.
| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-Catalyzed Condensation | 2-Aminothiophene-3-carboxylate, 4-Isobutylbenzaldehyde | KOH, ethanol, reflux | Simple, moderate yield, accessible reagents | Longer reaction time, moderate purity |
| Optimized Industrial Synthesis | Same as above | Proprietary catalysts, controlled temp/pressure | High yield, high purity, scalable | Requires specialized equipment |
| Alternative Synthetic Routes (Reported in Literature) | α-Thiocyanatoacetophenone, cyanothioacetamide derivatives | KOH-catalyzed, ethanol solvent | Atom economical, mild conditions | More complex starting materials |
The preparation of this compound is well-established through condensation reactions involving 2-aminothiophene-3-carboxylate and 4-isobutylbenzaldehyde. Laboratory methods provide accessible routes for research-scale synthesis, while industrial processes optimize reaction conditions and purification steps to achieve high yield and purity. Advances in reaction mechanism understanding and catalysis have contributed to improved synthetic efficiency. The compound’s synthesis is characterized by mild reaction conditions, effective purification techniques, and adaptability to scale-up, making it suitable for various biochemical and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has been identified as a potent inhibitor of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK1 can prevent cell cycle arrest at the G2/M checkpoint, making this compound valuable in cancer treatment strategies. Research indicates its potential efficacy against various cancers, including solid tumors and leukemias .
Therapeutic Mechanisms
The compound's mechanism involves inducing apoptosis in cancer cells by disrupting their proliferation pathways. It has shown promise in treating conditions associated with excessive cell growth, such as psoriasis and rheumatoid arthritis .
Pharmacological Studies
Case Study: In Vivo Efficacy
In a study examining the effects of this compound on tumor models, researchers found that administration of the compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents, suggesting a synergistic effect .
Potential for Broader Therapeutic Use
Beyond oncology, the compound is being explored for its anti-inflammatory properties, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions . Its versatility suggests that further research may uncover additional applications in pharmacology.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The biological and chemical properties of thiophene derivatives are highly dependent on substitution patterns. Below is a detailed comparison of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate with structurally analogous compounds:
Substituent Effects on Reactivity and Bioactivity
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Substituent : Methoxy (-OCH₃) at the para position of the phenyl ring.
- Key Differences: The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic system. Exhibits unique photophysical properties due to π-π interactions .
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Substituent : Chloro (-Cl) at the para position.
- Key Differences: The electron-withdrawing chloro group increases electrophilic reactivity, favoring nucleophilic substitution reactions.
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
- Substituent : Methyl (-CH₃) at the para position.
- Key Differences :
- Lower steric bulk compared to isobutyl, improving solubility in aqueous media.
- Methyl groups are metabolically stable but less effective at enhancing lipophilicity .
Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Substituent : Dimethyl (-CH₃) groups at the 2- and 4-positions of the phenyl ring.
- Key Differences :
- Increased steric hindrance alters spatial interactions with enzymes or receptors.
- Enhanced lipophilicity improves cell membrane penetration but may reduce solubility .
Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Substituent: Nitro (-NO₂) at the para position.
- Key Differences :
- Strong electron-withdrawing effects make the compound highly reactive in electrophilic and redox reactions.
- Nitro groups are associated with higher toxicity risks, limiting therapeutic applications .
Structural and Functional Group Comparisons
Biological Activity
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS Number: 350990-40-8) is a thiophene derivative that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 289.39 g/mol
- Structure : The compound features an amino group and a carboxylate ester group, contributing to its reactivity and interaction with biological systems.
This compound exhibits several mechanisms of action:
- Cyclooxygenase Inhibition : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process by catalyzing the formation of prostaglandins. This inhibition results in reduced inflammation and pain relief.
- Interaction with Voltage-Gated Sodium Channels : The compound affects neuronal signaling by modulating voltage-gated sodium channels, potentially providing analgesic effects similar to those of traditional analgesics.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anti-inflammatory Effects
In laboratory studies, this compound has demonstrated significant anti-inflammatory effects:
- Dosage Studies : At low doses, the compound effectively reduces inflammation without adverse effects. However, higher doses may lead to gastrointestinal disturbances and hepatotoxicity.
| Dosage (mg/kg) | Anti-inflammatory Effect | Adverse Effects |
|---|---|---|
| 1 | Significant | None |
| 10 | Moderate | Mild nausea |
| 50 | Reduced efficacy | Severe nausea |
Analgesic Properties
In animal models, the compound has shown promising analgesic activity:
- Pain Models : It was tested in various pain models (e.g., formalin test, hot plate test), where it significantly reduced pain responses compared to control groups.
Case Studies
- Case Study on Inflammation : A study involving rats with induced paw edema showed that treatment with this compound resulted in a reduction of paw swelling by approximately 50% compared to untreated controls after one week of administration.
- Analgesic Efficacy in Chronic Pain Models : In a chronic pain model using mice, the compound reduced mechanical allodynia significantly over a two-week period, suggesting long-term analgesic potential without tolerance development.
Research Applications
This compound is being investigated for various applications:
- Drug Development : Its unique properties make it a candidate for developing new anti-inflammatory and analgesic medications.
- Biological Studies : Researchers are exploring its potential as a tool for studying inflammatory pathways and neuronal signaling due to its specific interactions with biological targets .
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods and local exhaust ventilation to maintain airborne concentrations below OSHA/NIOSH limits. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- First Aid : For inhalation, move to fresh air and administer oxygen if breathing is difficult. For skin contact, flush with water for ≥15 minutes and seek medical aid .
- Storage : Store in a cool, dry place away from strong oxidizers to avoid hazardous decomposition products (e.g., sulfur oxides) .
Q. How can the purity and structural identity of this compound be validated after synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection at 254 nm for purity assessment.
- Spectroscopy : Confirm functional groups via IR (e.g., NH₂ stretching at ~3444 cm⁻¹, C=O at ~1606 cm⁻¹) and ¹H/¹³C NMR (e.g., thiophene ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Compare experimental HRMS data with theoretical molecular weight (e.g., C₁₆H₁₉NO₂S: 289.39 g/mol) .
Q. What synthetic routes are effective for preparing derivatives of 2-amino-thiophene-3-carboxylates?
Methodological Answer:
- Gewald Reaction : Condense ketones/aldehydes with cyanoacetates and elemental sulfur under basic conditions to form the thiophene core .
- Post-Functionalization : Introduce substituents via nucleophilic substitution (e.g., alkylation at the 4-position) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Example : Ethyl 2-amino-4-phenylthiophene-3-carboxylate was synthesized using a benzaldehyde derivative, yielding 91% purity after recrystallization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain high-resolution (<1.0 Å) data.
- Refinement Tools : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate geometry with WinGX/ORTEP to visualize bond angles and torsional strain .
- Case Study : Similar compounds (e.g., VIWPUM) showed planar thiophene rings with substituent-dependent dihedral angles (e.g., 4-isobutylphenyl tilt: 15–25°) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural analysis?
Methodological Answer:
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09/B3LYP/6-31G*). For crystal structures, verify packing effects (e.g., hydrogen bonding) that may distort solution-phase conformers .
- Example : Discrepancies in C=O stretching frequencies (IR vs. computational) were resolved by identifying intermolecular H-bonding in the solid state .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
